molecular formula C7HF7 B1310632 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene CAS No. 22006-44-6

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B1310632
CAS No.: 22006-44-6
M. Wt: 218.07 g/mol
InChI Key: AJNDNWYVKZRHBE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a pentafluorobenzene ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene typically involves the introduction of a difluoromethyl group to a pentafluorobenzene ring. One common method is the reaction of pentafluorobenzene with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound . Industrial production methods often involve the use of metal-based catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s reactivity and interaction with other molecules . The pathways involved in its reactions often include radical intermediates and metal-catalyzed processes .

Comparison with Similar Compounds

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its combination of high thermal stability, resistance to oxidation and reduction, and the presence of a difluoromethyl group that enhances its reactivity in specific chemical reactions.

Properties

IUPAC Name

1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDNWYVKZRHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455632
Record name perfluorobenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22006-44-6
Record name perfluorobenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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